molecular formula C10H9FN4OS2 B394389 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 329694-46-4

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B394389
CAS No.: 329694-46-4
M. Wt: 284.3g/mol
InChI Key: QFCGMWRSXGBGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate, which is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the final product . The reaction conditions often involve refluxing the mixture and using solvents such as ethanol or dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is its inhibition of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound interacts with the active site of the urease enzyme, preventing it from catalyzing the reaction . This inhibition can disrupt the survival of urease-producing bacteria, such as Helicobacter pylori, in the acidic environment of the stomach.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide apart is its specific structure, which allows it to effectively inhibit urease. This makes it a promising candidate for further research and development in medicinal chemistry, particularly for treating infections caused by urease-producing bacteria .

Properties

CAS No.

329694-46-4

Molecular Formula

C10H9FN4OS2

Molecular Weight

284.3g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C10H9FN4OS2/c11-6-3-1-2-4-7(6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16)

InChI Key

QFCGMWRSXGBGSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)F

Origin of Product

United States

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